molecular formula C11H10BrF5N4O2 B10936304 [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10936304
M. Wt: 405.12 g/mol
InChI Key: ASCAPAFLEUTLPN-UHFFFAOYSA-N
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Description

[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone: is a complex organic compound featuring multiple functional groups, including bromine, trifluoromethyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Bromine and Trifluoromethyl Groups: Bromination and trifluoromethylation are carried out using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide (CF3I) in the presence of catalysts like copper(I) iodide (CuI).

    Formation of the Methanone Linkage: The final step involves the coupling of the pyrazole derivatives through a methanone linkage, often using reagents like oxalyl chloride (COCl)2 and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators. The presence of halogen and trifluoromethyl groups can enhance the bioactivity and stability of these derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazole

Uniqueness

Compared to similar compounds, [4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is unique due to the combination of its functional groups. The presence of both bromine and trifluoromethyl groups, along with the methanone linkage, provides distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10BrF5N4O2

Molecular Weight

405.12 g/mol

IUPAC Name

[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C11H10BrF5N4O2/c1-4-3-10(23,9(13)14)21(18-4)8(22)6-5(12)7(11(15,16)17)20(2)19-6/h9,23H,3H2,1-2H3

InChI Key

ASCAPAFLEUTLPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C(=C2Br)C(F)(F)F)C

Origin of Product

United States

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